4'-fluoro Diazepam
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Overview
Description
4’-fluoro Diazepam, also known as 7-chloro-5-(4-fluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one, is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. 4’-fluoro Diazepam is primarily used as an analytical reference standard and has shown anticonvulsant activity in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-fluoro Diazepam typically involves the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride in NMP (N-Methyl-2-pyrrolidone), followed by an intramolecular cyclization reaction upon the addition of ammonia in a methanol/water mixture . This method is part of a continuous flow synthesis platform that allows for efficient production of benzodiazepines.
Industrial Production Methods: Industrial production of benzodiazepines, including 4’-fluoro Diazepam, often utilizes continuous flow chemistry. This method is advantageous due to its ability to produce large quantities of the compound efficiently and with high purity. The process involves the use of microreactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: 4’-fluoro Diazepam undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the benzylic position, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogen-exchanged products.
Scientific Research Applications
4’-fluoro Diazepam has several scientific research applications:
Chemistry: Used as an analytical reference standard in mass spectrometry and chromatography.
Biology: Studied for its anticonvulsant properties in animal models.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, epilepsy, and muscle spasms.
Industry: Utilized in the development of new benzodiazepine derivatives with improved pharmacological profiles
Mechanism of Action
4’-fluoro Diazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine receptors on the GABA-A receptor complex, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron. This results in the sedative, anxiolytic, and anticonvulsant effects observed with benzodiazepines .
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Fludiazepam: A 2’-fluoro derivative of diazepam with higher binding affinity to benzodiazepine receptors.
Difludiazepam: A 2’,6’-difluoro derivative with similar pharmacological effects
Uniqueness: 4’-fluoro Diazepam is unique due to its specific fluorine substitution at the 4’ position, which can influence its binding affinity and pharmacokinetic properties. This substitution may result in different metabolic pathways and potentially unique therapeutic effects compared to other benzodiazepines .
Properties
Molecular Formula |
C16H12ClFN2O |
---|---|
Molecular Weight |
302.73 g/mol |
IUPAC Name |
7-chloro-5-(4-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12ClFN2O/c1-20-14-7-4-11(17)8-13(14)16(19-9-15(20)21)10-2-5-12(18)6-3-10/h2-8H,9H2,1H3 |
InChI Key |
ZGRORUMFMADTLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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